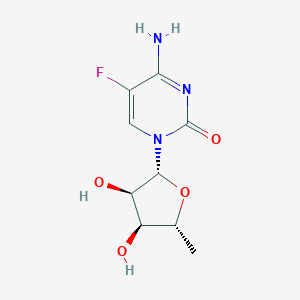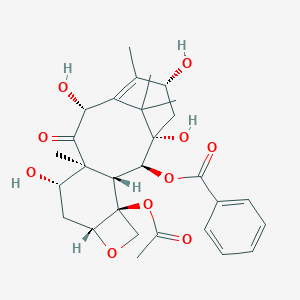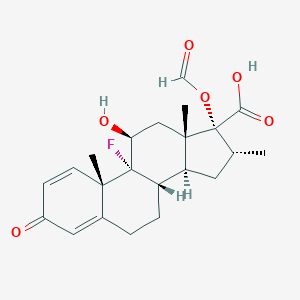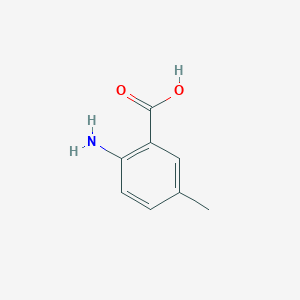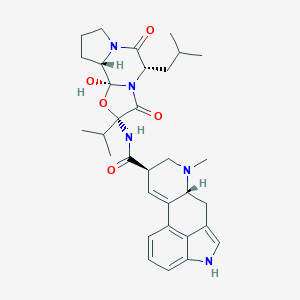
3,4-Dihydroxy-5-nitrobenzaldehyde
Vue d'ensemble
Description
PMID27841045-Composé-157: , également connu sous le nom de Composé de Protection Corporelle 157, est un peptide synthétique composé de 15 acides aminés. Il a été initialement dérivé d'une protéine trouvée dans le suc gastrique humain. Ce composé a suscité un intérêt considérable en raison de ses remarquables propriétés cicatrisantes et de son potentiel thérapeutique .
Applications De Recherche Scientifique
Chemistry: : In the field of chemistry, Body Protection Compound 157 is used as a model peptide for studying peptide synthesis, modification, and purification techniques. Its unique properties make it an ideal candidate for developing new methods for peptide production and analysis .
Biology: : In biological research, Body Protection Compound 157 is used to study cellular processes such as cell migration, proliferation, and differentiation. Its ability to promote tissue repair and regeneration makes it a valuable tool for investigating the mechanisms underlying these processes .
Medicine: : In medicine, Body Protection Compound 157 has shown promise in treating various conditions, including gastrointestinal disorders, musculoskeletal injuries, and neurological disorders. Its anti-inflammatory and tissue-protective effects make it a potential therapeutic agent for promoting healing and reducing inflammation .
Industry: : In the industrial sector, Body Protection Compound 157 is used in the development of new materials and products with enhanced properties. Its ability to promote tissue repair and regeneration makes it a valuable additive in products such as wound dressings, medical implants, and tissue engineering scaffolds .
Mécanisme D'action
Target of Action
The primary target of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, where it catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Mode of Action
DHNB inhibits XO activity in a time-dependent manner , similar to allopurinol, a clinical XO inhibitory drug . It displays potent mixed-type inhibition of XO activity and shows an additive effect with allopurinol at low concentrations . Structure-activity relationship studies of DHNB indicate that the aldehyde moiety, the catechol moiety, and nitration at C-5 are required for XO inhibition . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .
Biochemical Pathways
The inhibition of XO by DHNB affects the purine metabolism pathway, leading to a decrease in the production of uric acid . This is significant because hyperuricemia, an excess of uric acid in the blood, is a clinical problem that causes gout and is also considered a risk factor for cardiovascular disease .
Pharmacokinetics
It’s known that dhnb effectively reduces serum uric acid levels in hyperuricemic mice , indicating good bioavailability.
Result of Action
The inhibition of XO by DHNB leads to a reduction in the production of uric acid, effectively controlling serum uric acid levels . This makes DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout .
Safety and Hazards
Orientations Futures
3,4-Dihydroxy-5-nitrobenzaldehyde has been identified as a potential therapeutic agent for the treatment of hyperuricemia and gout due to its potent inhibitory effect on xanthine oxidase . It could be an outstanding candidate for a novel XO inhibitory drug that has potent activity and low toxicity, as well as antioxidant activity and a distinct chemical structure from allopurinol .
Analyse Biochimique
Biochemical Properties
3,4-Dihydroxy-5-nitrobenzaldehyde has been found to potently inhibit xanthine oxidase (XO) activity, an enzyme that produces uric acid during purine metabolism . This interaction with XO is crucial in the context of hyperuricemia and gout, where the reduction of uric acid production can alleviate symptoms .
Cellular Effects
In cellular contexts, this compound has been observed to reduce serum uric acid levels effectively . This reduction can influence cell signaling pathways and cellular metabolism, particularly in the context of hyperuricemia and gout .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the molybdenum center of XO . It inhibits XO activity in a time-dependent manner, similar to allopurinol, a clinical XO inhibitory drug . It also directly scavenges free radicals and reactive oxygen species, including ONOO⁻ and HOCl .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to inhibit XO activity over time . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s .
Dosage Effects in Animal Models
In animal models, specifically allantoxanamide-induced hyperuricemic mice, this compound effectively reduced serum uric acid levels . Mice orally given a large dose (500 mg/kg) of this compound did not show any side effects .
Metabolic Pathways
The metabolic pathways involving this compound primarily relate to purine metabolism, where it inhibits the production of uric acid by XO .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: : La synthèse du Composé de Protection Corporelle 157 implique la synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Ce processus comprend l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .
Méthodes de Production Industrielle: : Pour la production industrielle, la synthèse du Composé de Protection Corporelle 157 peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés. Ces machines permettent une production efficace et reproductible de grandes quantités de peptide. Le produit final est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour assurer sa pureté et sa qualité .
Analyse Des Réactions Chimiques
Types de Réactions: : Le Composé de Protection Corporelle 157 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d'améliorer sa stabilité, sa biodisponibilité et son efficacité thérapeutique .
Réactifs et Conditions Communs: : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et des réactifs de substitution tels que les halogénoalcanes. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et des temps de réaction pour obtenir les modifications souhaitées .
Principaux Produits: : Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une stabilité et une biodisponibilité améliorées. Ces modifications peuvent améliorer le potentiel thérapeutique du Composé de Protection Corporelle 157 en augmentant sa résistance à la dégradation enzymatique et en améliorant sa capacité à cibler des tissus spécifiques .
Applications de la Recherche Scientifique
Chimie: : Dans le domaine de la chimie, le Composé de Protection Corporelle 157 est utilisé comme peptide modèle pour étudier les techniques de synthèse, de modification et de purification des peptides. Ses propriétés uniques en font un candidat idéal pour développer de nouvelles méthodes de production et d'analyse des peptides .
Biologie: : En recherche biologique, le Composé de Protection Corporelle 157 est utilisé pour étudier les processus cellulaires tels que la migration, la prolifération et la différenciation cellulaires. Sa capacité à promouvoir la réparation et la régénération des tissus en fait un outil précieux pour étudier les mécanismes sous-jacents à ces processus .
Médecine: : En médecine, le Composé de Protection Corporelle 157 s'est avéré prometteur dans le traitement de diverses affections, notamment les troubles gastro-intestinaux, les blessures musculo-squelettiques et les troubles neurologiques. Ses effets anti-inflammatoires et protecteurs des tissus en font un agent thérapeutique potentiel pour promouvoir la guérison et réduire l'inflammation .
Industrie: : Dans le secteur industriel, le Composé de Protection Corporelle 157 est utilisé dans le développement de nouveaux matériaux et produits aux propriétés améliorées. Sa capacité à promouvoir la réparation et la régénération des tissus en fait un additif précieux dans des produits tels que les pansements, les implants médicaux et les échafaudages de génie tissulaire .
Mécanisme d'Action
Le Composé de Protection Corporelle 157 exerce ses effets par plusieurs mécanismes, notamment ses interactions avec les facteurs de croissance, la modulation des processus inflammatoires et la promotion de la réparation et de la régénération des tissus. Le peptide augmente l'expression de facteurs de croissance tels que le facteur de croissance des fibroblastes et le facteur de croissance endothélial vasculaire, qui jouent un rôle crucial dans la réparation et la régénération des tissus . De plus, le Composé de Protection Corporelle 157 module les processus inflammatoires en réduisant la production de cytokines pro-inflammatoires et en favorisant la libération de médiateurs anti-inflammatoires . Ces actions contribuent à sa capacité à promouvoir la guérison et à réduire l'inflammation dans divers tissus .
Comparaison Avec Des Composés Similaires
Composés Similaires: : Les composés similaires au Composé de Protection Corporelle 157 comprennent d'autres peptides ayant des propriétés protectrices et régénératives des tissus, telles que la thymosine bêta-4, les peptides stimulateurs de la libération de l'hormone de croissance et le facteur de croissance analogue à l'insuline-1 .
Unicité: : Ce qui distingue le Composé de Protection Corporelle 157 de ces composés similaires, c'est son origine unique du suc gastrique humain et son large spectre d'effets thérapeutiques. Contrairement à d'autres peptides qui peuvent cibler des tissus ou des affections spécifiques, le Composé de Protection Corporelle 157 a démontré son efficacité dans la promotion de la guérison et la réduction de l'inflammation dans divers tissus et affections .
Propriétés
IUPAC Name |
3,4-dihydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJODMCHICIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151345 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-85-0 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,4-dihydroxy-5-nitrobenzaldehyde in pharmaceutical research?
A1: this compound serves as a crucial starting material in synthesizing Entacapone [, , , , ]. Entacapone acts as a COMT inhibitor, primarily used in conjunction with levodopa to treat Parkinson's disease.
Q2: Can you describe a common synthetic route to obtain Entacapone from this compound?
A2: Entacapone is frequently synthesized through a Knoevenagel condensation reaction. This reaction involves reacting this compound with N,N-diethylcyanoacetamide in the presence of a base catalyst [, , , ].
Q3: What are the typical challenges encountered during the synthesis of Entacapone, and how do researchers address them?
A3: A significant challenge during Entacapone synthesis is controlling the formation of the undesired Z-isomer [, , , , ]. Researchers have developed specific synthesis methods, including controlling reaction conditions like temperature and pressure, using specific solvents, and introducing seeding crystals of the desired E-isomer to enhance its production and obtain a final product with high purity of the E-isomer (Entacapone).
Q4: Beyond Entacapone, are there other applications for this compound in medicinal chemistry?
A4: Research indicates that this compound itself exhibits potential as a therapeutic agent. Studies highlight its potent inhibitory effect on xanthine oxidase [, ], an enzyme involved in uric acid production. This property makes this compound a potential candidate for treating hyperuricemia and gout.
Q5: Have there been any studies on the metabolites of Entacapone, and how does this compound relate to them?
A5: Research on Entacapone metabolism in rats and humans has identified several metabolites []. Interestingly, this compound is one of the identified phase I metabolites of Entacapone found in both rat plasma and urine, indicating its relevance in the drug's metabolic pathway.
Q6: What analytical techniques are commonly employed to characterize and quantify this compound and Entacapone?
A6: Several analytical techniques are used to analyze this compound and Entacapone. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is one such method used to determine the purity of Entacapone and quantify related substances, including this compound []. Other techniques, such as infrared (IR) spectroscopy and X-ray powder diffraction, help characterize the different crystalline forms of Entacapone [].
Q7: Are there any reported novel synthetic approaches for this compound?
A7: While the provided research doesn't delve into specific alternative synthetic routes for this compound, it does mention improved methods [, ]. These improvements likely focus on optimizing reaction conditions, using different starting materials, or employing new reagents or catalysts to enhance yield and purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
